5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Description
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPWGIHESJJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt it based on a solid understanding of the reaction mechanism.
Introduction and Strategic Overview
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine incorporates several key structural motifs that are highly sought after in the design of bioactive molecules. The trifluoroethoxy group can enhance metabolic stability and lipophilicity, while the bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The primary benzylamine functionality is a common pharmacophore and a crucial intermediate for the synthesis of more complex molecular architectures.
The most direct and efficient synthetic strategy for accessing the target compound is through the reductive amination of its corresponding aldehyde, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde. This commercially available starting material simplifies the synthetic route, allowing for a high-yielding final step.
This guide will focus on a robust and selective one-pot reductive amination protocol. While the precursor aldehyde is readily available, a brief discussion on its synthesis via a Williamson ether synthesis is included for completeness, providing a comprehensive view of the entire synthetic pathway.
Retrosynthetic Analysis and Pathway Rationale
A logical retrosynthetic analysis of the target molecule points to 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde as the immediate precursor. The key disconnection is the carbon-nitrogen bond of the benzylamine, which can be formed through the reduction of an imine intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Precursor: 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
The synthesis of the aldehyde precursor is most effectively achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2,2-trifluoroethyl electrophile.
Reaction Scheme:
This method is well-established for the formation of aryl ethers and is generally high-yielding.[1][2][3] The choice of base and trifluoroethylating agent can be optimized to achieve the desired reactivity and yield.
Core Synthesis: Reductive Amination to 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the in-situ formation of an imine intermediate from the aldehyde and an amine source, which is then reduced by a selective reducing agent. For the synthesis of a primary amine, ammonia or a surrogate is used.
Rationale for Reagent Selection
Amine Source: Ammonium acetate (NH₄OAc) is an excellent source of ammonia for reductive aminations.[6] It provides both ammonia and a mild acidic catalyst (acetic acid) in a single reagent, which facilitates the formation of the imine intermediate.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7][8] Its key advantages include:
-
Chemoselectivity: STAB is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[7][9] This minimizes the formation of the corresponding alcohol as a byproduct.
-
Mild Reaction Conditions: The reaction can be carried out at room temperature in common aprotic solvents.
-
Safety: It is less toxic than other selective reducing agents like sodium cyanoborohydride (NaBH₃CN).[7]
Detailed Experimental Protocol
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | 283.04 | 5.0 | 1.415 g |
| Ammonium Acetate (NH₄OAc) | 77.08 | 25.0 | 1.93 g |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (1.415 g, 5.0 mmol) and ammonium acetate (1.93 g, 25.0 mmol).
-
Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, a substituted benzylamine with significant potential as a building block in medicinal chemistry and drug discovery. Due to its specific combination of a bromine atom, a trifluoroethoxy group, and a reactive benzylamine moiety, this compound is of considerable interest to researchers and scientists in the field of organic synthesis and pharmaceutical development. This document details its core properties, a robust synthetic pathway from a commercially available precursor, expected analytical characterization, and essential safety protocols.
Core Compound Identity and Physicochemical Properties
While 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is not widely listed in commercial chemical databases, its identity can be unequivocally established through its molecular structure and formula. Its direct precursor, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde, is readily available and serves as the logical starting point for both synthesis and characterization.
The key physicochemical properties are summarized in the table below. Note that the molecular weight for the target benzylamine is a calculated value based on its molecular formula, C₉H₉BrF₃NO.
| Property | Value | Source |
| Compound Name | 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine | - |
| Molecular Formula | C₉H₉BrF₃NO | Calculated |
| Molecular Weight | 284.07 g/mol | Calculated |
| CAS Number | Not Commercially Listed | - |
| Precursor Compound | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | [1][2] |
| Precursor CAS No. | 923281-72-5 | [1][2] |
| Precursor Mol. Wt. | 283.04 g/mol | [1][2] |
Synthesis and Mechanism: From Benzaldehyde to Benzylamine
The most direct and efficient synthetic route to 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is the reductive amination of its corresponding benzaldehyde precursor. This widely utilized transformation involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine.
Causality of Experimental Choices:
The selection of sodium borohydride as the reducing agent is a deliberate choice. It is a mild and selective reagent, capable of reducing the C=N bond of the imine without affecting other functional groups on the aromatic ring. The use of methanol as a solvent is advantageous due to its ability to dissolve both the organic substrate and the ammonium salt, facilitating a homogenous reaction environment. The initial reaction is conducted at a low temperature (0°C) to control the exothermic formation of the imine and minimize side reactions. Allowing the reaction to warm to room temperature ensures the completion of the reduction step.
Experimental Workflow Diagram:
Sources
A Technical Guide to the Solubility of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine in Organic Solvents
Abstract: This in-depth technical guide addresses the solubility of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, a compound of interest in contemporary drug discovery and fine chemical synthesis. In the absence of extensive published empirical data, this document provides a robust predictive analysis of its solubility based on its molecular architecture. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents is presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the solution-phase behavior of this and structurally related molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1] Poor solubility can lead to low absorption, hindering the compound's ability to reach its therapeutic target in sufficient concentrations.[1] Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise but a critical step in early-stage drug development, influencing formulation strategies and predicting in vivo behavior.[1][2]
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a substituted benzylamine derivative. The benzylamine moiety is a common scaffold in medicinal chemistry.[3] The presence of a bromine atom, a trifluoroethoxy group, and the primary amine bestows upon it a unique combination of electronic and steric properties that are likely to influence its interactions with different solvent environments. This guide provides a detailed exploration of its predicted solubility and a practical framework for its empirical determination.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. A detailed analysis of the molecular structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine allows for a well-reasoned prediction of its solubility.
The key structural features are:
-
Aromatic Ring: The brominated phenyl ring is largely nonpolar and will favor interactions with nonpolar and moderately polar solvents through van der Waals forces.
-
Benzylamine Moiety: The primary amine group (-CH₂NH₂) is capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity and will facilitate solubility in protic and polar apathetic solvents.[3][4]
-
Trifluoroethoxy Group: The -OCH₂CF₃ group is strongly electron-withdrawing and has a significant impact on the molecule's electronic properties. The ether linkage can act as a hydrogen bond acceptor. The trifluoromethyl group is highly lipophilic and will contribute to solubility in nonpolar solvents.
-
Bromine Atom: The bromine substituent adds to the molecular weight and polarizability of the aromatic ring, potentially enhancing van der Waals interactions.
Based on these features, the following solubility profile is predicted:
-
High Solubility: in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate both the polar amine and the nonpolar aromatic and trifluoroethoxy moieties.
-
Good to Moderate Solubility: in polar aprotic solvents like acetone and acetonitrile, as well as in alcohols such as methanol, ethanol, and isopropanol. The hydrogen bonding capability of the amine group will be a key driver of solubility in alcohols.
-
Low to Negligible Solubility: in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane. The overall hydrophobic character of the molecule, dominated by the bromophenyl and trifluoroethoxy groups, is expected to limit its solubility in water. The lack of significant polar functionality in aliphatic hydrocarbons will result in poor solvation of the amine group.
The following diagram illustrates the relationship between the molecular structure and its predicted solubility.
Caption: Predicted solubility based on molecular structure.
Experimental Protocol for Solubility Determination
The most robust and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method.[5] This method establishes equilibrium between the undissolved solid and a saturated solution.
Materials and Equipment
-
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[2][5][6]
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[5]
-
Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, taking the dilution factor into account.[5][6]
-
The following diagram outlines the experimental workflow for the Shake-Flask method.
Caption: Experimental workflow for solubility determination.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Ethyl Acetate | Moderately Polar | 25 | ||
| Dichloromethane | Nonpolar | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Hexane | Nonpolar | 25 |
Conclusion
References
- R Discovery. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Bentz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
- ChemicalBook. (n.d.). 5-Bromo-2-(trifluoromethoxy)benzylamine.
- A2B Chem. (n.d.). 5-Bromo-2-(trifluoromethoxy)benzylamine, 98% Purity.
- MDPI. (2021).
- CAMEO Chemicals. (n.d.). BENZYLAMINE.
- Gentaur. (n.d.). 5-Bromo-2-(2,2,2-Trifluoroethoxy)Benzaldehyde.
- BenchChem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- Wikipedia. (n.d.). Benzylamine.
- Google Patents. (2016).
- Sciencemadness Wiki. (2025). Benzylamine.
- Google Patents. (n.d.). Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. (n.d.).
- PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones.
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubility experimental methods.pptx [slideshare.net]
potential mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a novel chemical entity with potential therapeutic applications. The presence of a benzylamine core, a bromine substituent, and a trifluoroethoxy group suggests a complex pharmacological profile. This guide provides a comprehensive analysis of the potential mechanisms of action of this compound based on an evaluation of its structural components. We propose several plausible biological targets and signaling pathways that may be modulated by this molecule. Furthermore, we outline a series of detailed experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and drug development efforts.
Introduction and Structural Rationale
The chemical structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine combines three key functional moieties that are known to impart distinct biological activities. Understanding the contribution of each component is crucial for predicting its overall pharmacological effect.
-
Benzylamine Core: The benzylamine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Derivatives of benzylamine have been shown to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer effects.[1][2][3] Some benzylamine-derived drugs have been shown to induce apoptosis and modulate key signaling pathways such as Wnt/β-catenin and AKT.[2] Furthermore, the α-methylated derivative of benzylamine is a known monoamine oxidase inhibitor (MAOI).[4]
-
Trifluoroethoxy Group: The incorporation of a trifluoroethoxy group can significantly enhance the drug-like properties of a molecule. This group is known to increase lipophilicity, which can improve cell membrane permeability and bioavailability.[5][6] It also enhances metabolic stability by blocking potential sites of oxidation, leading to a longer half-life.[5][6] These properties suggest that 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is likely to be orally bioavailable and have a favorable pharmacokinetic profile.
-
Bromine Substitution: The bromine atom at the 5-position of the benzene ring is an electron-withdrawing group that can influence the electronic properties of the entire molecule. This can affect its binding affinity to biological targets. Brominated organic compounds have been associated with a range of biological activities, including antimicrobial and anticancer properties.[7]
Based on this structural analysis, we hypothesize that 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine may exert its biological effects through one or more of the following mechanisms:
-
Hypothesis 1: Inhibition of Monoamine Oxidase (MAO)
-
Hypothesis 2: Induction of Apoptosis via Modulation of AKT/mTOR Signaling
-
Hypothesis 3: Antibacterial Activity via Disruption of Bacterial Cell Membranes
-
Hypothesis 4: Inhibition of Tubulin Polymerization
This guide will now explore each of these potential mechanisms in detail, providing the scientific rationale and a comprehensive set of experimental protocols to validate each hypothesis.
Hypothesis 1: Inhibition of Monoamine Oxidase (MAO)
Rationale: The benzylamine scaffold is structurally similar to monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. As such, it is a plausible candidate for interaction with monoamine oxidases (MAOs), enzymes responsible for the degradation of these neurotransmitters.[4] The trifluoroethoxy group may enhance binding to the active site of MAO isoforms, MAO-A and MAO-B.
Proposed Signaling Pathway
Caption: Proposed MAO inhibition by 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine.
Experimental Workflow
Caption: Experimental workflow to test for MAO inhibition.
Detailed Experimental Protocols
2.3.1. In Vitro MAO-Glo™ Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human MAO-A and MAO-B.
-
Materials: MAO-Glo™ Assay Kit (Promega), recombinant human MAO-A and MAO-B enzymes, 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, positive controls (Clorgyline for MAO-A, Pargyline for MAO-B).
-
Procedure:
-
Prepare a serial dilution of the test compound and positive controls in assay buffer.
-
In a 96-well plate, add MAO-A or MAO-B enzyme to each well.
-
Add the diluted compounds to the wells and incubate for 15 minutes at room temperature.
-
Add the MAO substrate to initiate the reaction and incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
-
2.3.2. Data Presentation
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine | Experimental | Experimental |
| Clorgyline | Control | - |
| Pargyline | - | Control |
Hypothesis 2: Induction of Apoptosis via Modulation of AKT/mTOR Signaling
Rationale: Several benzylamine derivatives have demonstrated anticancer activity by inducing apoptosis.[2] The AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. The lipophilic nature of the test compound, conferred by the trifluoroethoxy group, may facilitate its entry into cancer cells to interact with components of this pathway.
Proposed Signaling Pathway
Caption: Proposed mechanism of apoptosis induction via AKT/mTOR pathway.
Experimental Workflow
Caption: Workflow to investigate pro-apoptotic activity.
Detailed Experimental Protocols
3.3.1. Western Blot Analysis
-
Objective: To determine the effect of the test compound on the phosphorylation status of AKT and mTOR, and the expression levels of key apoptotic proteins.
-
Materials: Cancer cell lines (e.g., MCF-7, PC-3), 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, primary antibodies (anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3), secondary antibodies, lysis buffer, SDS-PAGE gels, PVDF membranes.
-
Procedure:
-
Treat cancer cells with varying concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
3.3.2. Data Presentation
| Protein Target | Fold Change vs. Control (1 µM) | Fold Change vs. Control (10 µM) |
| p-AKT/Total AKT | Experimental | Experimental |
| p-mTOR/Total mTOR | Experimental | Experimental |
| Bcl-2 | Experimental | Experimental |
| Bax | Experimental | Experimental |
| Cleaved Caspase-3 | Experimental | Experimental |
Hypothesis 3: Antibacterial Activity via Disruption of Bacterial Cell Membranes
Rationale: Benzylamine derivatives have been reported to possess antibacterial properties.[1][3] The lipophilic character of the test compound may allow it to intercalate into the lipid bilayer of bacterial cell membranes, disrupting their integrity and leading to cell death. The bromine atom may also contribute to this activity.
Proposed Mechanism
Caption: Proposed antibacterial mechanism via membrane disruption.
Experimental Workflow
Caption: Workflow for investigating antibacterial activity.
Detailed Experimental Protocols
4.3.1. Membrane Permeability Assay
-
Objective: To assess the ability of the test compound to permeabilize bacterial cell membranes.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, SYTOX Green nucleic acid stain, positive control (e.g., Polymyxin B).
-
Procedure:
-
Grow bacterial cultures to mid-log phase and wash with buffer.
-
Resuspend the bacterial cells in buffer containing SYTOX Green.
-
Add varying concentrations of the test compound to a 96-well plate.
-
Add the bacterial suspension to the wells.
-
Measure the fluorescence intensity at time intervals using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.
-
4.3.2. Data Presentation
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | Experimental |
| E. coli | Experimental |
| Vancomycin | Control |
| Polymyxin B | Control |
Hypothesis 4: Inhibition of Tubulin Polymerization
Rationale: The benzylamine moiety is present in some compounds that are known to interact with the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[8] This leads to cell cycle arrest and apoptosis, a mechanism exploited by several anticancer drugs.
Proposed Mechanism
Caption: Proposed mechanism of tubulin polymerization inhibition.
Experimental Workflow
Caption: Workflow to investigate anti-tubulin activity.
Detailed Experimental Protocols
5.3.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the test compound on the polymerization of purified tubulin.
-
Materials: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), purified tubulin, 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, positive control (Colchicine), negative control (vehicle).
-
Procedure:
-
Reconstitute purified tubulin in assay buffer.
-
In a 96-well plate, add the test compound or controls.
-
Add the tubulin solution to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves and determine the IC50 of the compound.
-
5.3.2. Data Presentation
| Compound | Tubulin Polymerization IC50 (µM) |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine | Experimental |
| Colchicine | Control |
Conclusion and Future Directions
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a promising chemical entity with the potential for multiple biological activities. The systematic experimental approach outlined in this guide provides a robust framework for elucidating its precise mechanism of action. Future research should focus on a multi-pronged approach to investigate its potential as a therapeutic agent. Confirmation of a primary mechanism of action will pave the way for lead optimization, in vivo efficacy studies, and preclinical development. The unique combination of a benzylamine core with a trifluoroethoxy group and a bromine substituent makes this compound a compelling candidate for further investigation in the fields of neuropharmacology, oncology, and infectious diseases.
References
-
Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (URL not available)[1]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC. [Link][2]
-
Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. [Link][3]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link][5]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]
-
Further applications of trifluoroethoxy-arenes. ResearchGate. [Link][6]
-
Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. PMC. [Link]
-
Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. NIH. [Link]
-
Patents & Products - Garg Lab - UCLA. [Link]
- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google P
-
US Patent No. 8829195 - Regulations.gov. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link][8]
-
New Dual Inhibitors of Bacterial Topoisomerases with Broad- Spectrum Antibacterial Activity and In Vivo Efficacy. [Link]
-
Aspects of the mechanisms of action of benzydamine. PubMed. [Link]
-
Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. [Link]
- US 11857505 B2 Jan. 2, 2024.
-
Application Data - Patent File Wrapper. USPTO. [https://pt जराdata.uspto.gov/patent/application/18440563]([Link] जराdata.uspto.gov/patent/application/18440563)
-
What is the mechanism of Benzydamine Hydrochloride? - Patsnap Synapse. [Link]
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]
-
Pharmacology of benzydamine. PubMed. [Link]
-
New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. PMC. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]
-
Document is current - Crossmark - Crossref. [Link]
-
5-Bromo-2-(trifluoromethoxy)benzylamine, 98% Purity, C8H7BrF3NO, 5 grams. Struchem. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]
-
(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. MDPI. [Link]
-
Review PHARMACOLOGY OF BENZYDAMINE. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Systematic Approach for the In Vitro Assay Development of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Introduction
The development of novel chemical entities for disorders of the central nervous system (CNS) requires a robust and systematic approach to characterize their biological activity.[1] This guide focuses on 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine , a novel compound whose structural motif—a substituted benzylamine—suggests potential interactions with key targets in monoaminergic neurotransmission. Benzylamine and its derivatives are known to interact with monoamine oxidases (MAOs), particularly MAO-B, making this a primary hypothesis for its biological action.[2]
Given the absence of established data for this specific molecule, this document provides a comprehensive, hypothesis-driven framework for its initial in vitro characterization. We present a tiered screening cascade designed to first identify primary targets and then explore secondary interactions, ensuring a thorough pharmacological profile is established. The protocols herein are designed for modern drug discovery labs, prioritizing fluorescence- and luminescence-based assays for their sensitivity, reproducibility, and amenability to high-throughput screening (HTS).[3][4][5]
The objective of these application notes is to empower researchers, scientists, and drug development professionals with the methodologies to:
-
Determine the inhibitory activity and selectivity of the compound against MAO-A and MAO-B.
-
Assess its potential interaction with the vesicular monoamine transporter 2 (VMAT2).
-
Evaluate its effects on the plasma membrane monoamine transporters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
-
Provide a framework for assay validation and data interpretation to guide further development.
Part 1: Primary Target Screening - Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[6] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B favors phenylethylamine and benzylamine.[2] The benzylamine core of the test compound makes MAO-B a highly probable target.[2][7] Selective inhibitors of MAO-B are therapeutic agents for Parkinson's disease, while MAO-A inhibitors are used for depression.[] Therefore, determining the compound's potency and selectivity for these isoforms is the logical first step.
We will employ a homogenous, luminescence-based assay, which offers superior sensitivity and a lower false-hit rate compared to some fluorescent methods.[4] The assay measures the activity of MAO by detecting the amount of luciferin produced from a pro-luciferin substrate, which is directly proportional to enzyme activity.
Protocol 1: Luminescence-Based MAO-A and MAO-B Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine against recombinant human MAO-A and MAO-B.
Experimental Workflow Principle:
Caption: Workflow for the MAO-Glo™ luminescent assay.
Materials:
-
Test Compound: 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine, dissolved in 100% DMSO to create a 10 mM stock.
-
MAO Enzymes: Recombinant human MAO-A and MAO-B.
-
Assay Kit: MAO-Glo™ Assay System (Promega, Cat. No. V1401 or similar).[4] This includes:
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent and Buffer
-
-
Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) for assay validation.[9]
-
Assay Plates: White, opaque, flat-bottom 96-well or 384-well plates.
-
Equipment: Multichannel pipette, luminescence-capable plate reader.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution series of the test compound. Start with a 1:10 dilution of the 10 mM stock in assay buffer, then perform 10-point, 3-fold serial dilutions in assay buffer. This will create a concentration range to determine the IC₅₀.
-
Prepare control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) in a similar manner.
-
Vehicle control wells should contain assay buffer with the same final percentage of DMSO as the compound wells.
-
-
Enzyme Preparation:
-
On the day of the assay, thaw the recombinant MAO-A and MAO-B enzymes on ice.
-
Dilute each enzyme to its optimal working concentration in the provided MAO Reaction Buffer, as determined by preliminary enzyme titration experiments (refer to kit manufacturer's guidelines).
-
-
Assay Execution (performed separately for MAO-A and MAO-B):
-
Add 5 µL of the diluted test compound, control inhibitor, or vehicle to the appropriate wells of the 96-well plate.
-
Add 10 µL of the diluted MAO enzyme solution to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the luminogenic MAO substrate to all wells.
-
Mix the plate again and incubate for 60 minutes at 37°C. Protect the plate from light.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[4]
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Average the luminescence values for the vehicle control wells (Maximal Activity, Lum_max) and the no-enzyme control wells (Background, Lum_bkg).
-
For each compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Lum_sample - Lum_bkg) / (Lum_max - Lum_bkg))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
| Parameter | Description | Expected Outcome for a Potent Inhibitor |
| IC₅₀ (MAO-A) | Concentration for 50% inhibition of MAO-A. | A specific value (e.g., in nM or µM range). |
| IC₅₀ (MAO-B) | Concentration for 50% inhibition of MAO-B. | A specific value (e.g., in nM or µM range). |
| Selectivity Index (SI) | Ratio of IC₅₀ values (IC₅₀ MAO-A / IC₅₀ MAO-B). | SI > 1 indicates MAO-B selectivity. SI < 1 indicates MAO-A selectivity. |
Part 2: Secondary Target Screening - Vesicular Monoamine Transporter 2 (VMAT2)
Scientific Rationale: VMAT2 is a transporter protein located on synaptic vesicles responsible for packaging monoamines (dopamine, serotonin, norepinephrine) from the cytoplasm into the vesicles for subsequent release.[10] Its inhibition leads to the depletion of vesicular monoamines, a mechanism used by drugs like tetrabenazine to treat hyperkinetic movement disorders.[11][12] Given that our test compound interacts with the monoaminergic system, assessing its effect on VMAT2 is a critical secondary step. A cell-based functional assay provides a more physiologically relevant system than a simple binding assay by measuring the compound's ability to modulate the transporter's activity.
We will use a fluorescence-based uptake assay in cells engineered to express VMAT2. This approach avoids the use of radioactivity and is amenable to HTS.[13][14] The assay utilizes a fluorescent substrate (e.g., FFN206) that is taken up into vesicles by VMAT2, leading to an increase in intracellular fluorescence.[14][15]
Protocol 2: Cell-Based VMAT2 Functional Assay
This protocol measures the ability of the test compound to inhibit the uptake of a fluorescent substrate into VMAT2-expressing cells.
Mechanism of VMAT2 Fluorescent Uptake Assay:
Caption: Principle of the cell-based VMAT2 fluorescent substrate uptake assay.
Materials:
-
Cell Line: HEK293 cells stably or transiently transfected with human VMAT2 (e.g., VMAT2-HEK cells).[14]
-
Fluorescent Substrate: FFN206 or a commercially available kit containing a proprietary substrate.[13][14]
-
Test Compound: 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (10 mM stock in DMSO).
-
Control Inhibitor: Tetrabenazine (TBZ) or Reserpine (10 mM stock in DMSO).[10]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent.
-
Assay Plates: Black, clear-bottom 96-well cell culture plates.
-
Equipment: Fluorescence microplate reader (bottom-read capable), cell culture incubator.
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the assay, seed the VMAT2-HEK cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and control inhibitor (Tetrabenazine) in assay buffer.
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Add 90 µL of assay buffer containing the desired final concentration of the test compound or control to each well. For vehicle controls, add buffer with the corresponding DMSO concentration.
-
Incubate the plate for 30 minutes at 37°C.[15]
-
-
Substrate Uptake:
-
Prepare the fluorescent substrate solution in assay buffer at 10X the final desired concentration (e.g., 10 µM FFN206 for a 1 µM final concentration).[15]
-
Add 10 µL of the 10X substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Terminate the uptake by gently aspirating the substrate solution and washing the cells once with 200 µL of ice-cold PBS.[15]
-
Add 100 µL of fresh PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the chosen substrate (e.g., for FFN206, Ex/Em ~400/510 nm).
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Define 100% VMAT2 activity from vehicle-treated wells (Fluor_max) and 0% activity from wells treated with a saturating concentration of Tetrabenazine (Fluor_min).
-
Calculate percent inhibition for the test compound at each concentration: % Inhibition = 100 * (1 - (Fluor_sample - Fluor_min) / (Fluor_max - Fluor_min))
-
-
Determine IC₅₀:
-
Plot percent inhibition versus the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
| Parameter | Description | Expected Outcome for a Potent Inhibitor |
| IC₅₀ (VMAT2) | Concentration for 50% inhibition of fluorescent substrate uptake. | A specific value (e.g., in nM or µM range). |
Part 3: Tertiary Target Screening - Plasma Membrane Monoamine Transporters (DAT, NET, SERT)
Scientific Rationale: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are located on the presynaptic plasma membrane and are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[16] These transporters are major targets for antidepressants and psychostimulants.[17] A comprehensive profile of a novel CNS-active compound must include its activity at these sites to identify potential therapeutic effects or off-target liabilities.
Modern assay kits provide a homogenous, no-wash format using a fluorescent substrate that mimics biogenic amines, allowing for a rapid and sensitive assessment of transporter function in living cells.[18][19][20]
Protocol 3: Neurotransmitter Transporter Uptake Assay
This protocol determines the IC₅₀ of the test compound against DAT, NET, and SERT using a commercially available fluorescence-based kit.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human DAT, NET, or SERT (assays are run in parallel on each cell line).
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices, Cat. No. R8173).[16][18] This kit contains a fluorescent substrate and a masking dye that quenches extracellular fluorescence.
-
Test Compound: 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (10 mM stock in DMSO).
-
Control Inhibitors: GBR-12909 (for DAT), Nisoxetine (for NET), and Fluoxetine (for SERT).
-
Assay Plates: Black, clear-bottom 96-well or 384-well cell culture plates.
-
Equipment: Fluorescence microplate reader (bottom-read capable, kinetic mode is a plus).
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the DAT-, NET-, and SERT-expressing cells into separate plates the day before the assay to achieve a confluent monolayer. Follow manufacturer-recommended densities.[18]
-
-
Assay Execution:
-
On the day of the assay, prepare serial dilutions of the test compound and respective control inhibitors in assay buffer (e.g., HBSS).
-
Add the compound dilutions to the wells.
-
Prepare the fluorescent substrate/masking dye mix according to the kit protocol.
-
Add the substrate/dye mix to all wells to initiate the uptake reaction. The masking dye ensures that only internalized fluorescence is detected.[18]
-
Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Signal Detection:
-
Monitor the increase in fluorescence over time (kinetic mode) for 30-60 minutes, or read at a single endpoint after a fixed incubation time as per the kit instructions.
-
Data Analysis:
-
Calculate Inhibition:
-
For kinetic data, the rate of uptake (slope of the fluorescence vs. time curve) is used. For endpoint data, the final fluorescence value is used.
-
Determine the percent inhibition at each compound concentration relative to vehicle controls (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
-
Determine IC₅₀:
-
Plot percent inhibition against the log of the compound concentration for each transporter (DAT, NET, and SERT).
-
Fit the data to a sigmoidal dose-response curve to determine the respective IC₅₀ values.
-
| Parameter | Description |
| IC₅₀ (DAT) | Concentration for 50% inhibition of dopamine transporter uptake. |
| IC₅₀ (NET) | Concentration for 50% inhibition of norepinephrine transporter uptake. |
| IC₅₀ (SERT) | Concentration for 50% inhibition of serotonin transporter uptake. |
Part 4: Assay Validation, Data Interpretation, and Troubleshooting
Key Validation Parameters:
-
Specificity: Ensure the signal is target-specific by using potent and selective known inhibitors (e.g., Clorgyline, Tetrabenazine, GBR-12909) to completely abolish the signal.
-
Reproducibility: Perform experiments on multiple days to assess inter-assay variability. The coefficient of variation (CV%) should be acceptable (typically <20%).
-
Signal Window (Z'-factor): For HTS-style assays, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (where max = uninhibited signal, min = fully inhibited signal)
Data Interpretation Summary:
The collective data from these assays will generate a selectivity profile for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine. The results should be compiled into a clear table for easy comparison.
| Target | Assay Type | Endpoint | Hypothetical Result (Example) | Interpretation |
| MAO-A | Luminescence | IC₅₀ | 1,500 nM | Weak activity at MAO-A. |
| MAO-B | Luminescence | IC₅₀ | 75 nM | Potent and selective MAO-B inhibitor. |
| VMAT2 | Fluorescence Uptake | IC₅₀ | > 10,000 nM | No significant activity at VMAT2. |
| DAT | Fluorescence Uptake | IC₅₀ | 5,200 nM | Weak off-target activity at DAT. |
| NET | Fluorescence Uptake | IC₅₀ | > 10,000 nM | No significant activity at NET. |
| SERT | Fluorescence Uptake | IC₅₀ | 8,900 nM | Negligible activity at SERT. |
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects in plates; Poor cell health/adherence. | Calibrate pipettes; Avoid using outer wells or fill them with buffer; Ensure even cell seeding and check viability.[22] |
| Low Signal-to-Background | Inactive enzyme/transporter; Incorrect buffer/pH; Degraded substrate. | Use a new lot of enzyme/substrate; Optimize buffer conditions; Store reagents properly and avoid freeze-thaw cycles.[23] |
| Inconsistent IC₅₀ Values | Compound precipitation at high concentrations; Reagent instability; Inconsistent incubation times. | Check compound solubility in final assay buffer; Prepare fresh reagents daily; Use automated dispensers for precise timing.[21] |
| No Inhibition by Test Compound | Compound is inactive at the tested concentrations; Compound degradation. | Test up to a higher concentration (e.g., 50 µM); Verify compound integrity via analytical chemistry (LC-MS). |
References
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
- Gürsoy-Kol, Ö., Güzeldemirci, N. U., & Küçükgüzel, I. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1971.
- Solmi, M., et al. (2024). Meta-analysis and systematic review of vesicular monoamine transporter (VMAT-2) inhibitors in schizophrenia and psychosis. Therapeutic Advances in Psychopharmacology, 14.
- Stoner, G. D., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PLoS One, 7(6), e38174.
- Kruthika, V. M. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.
- Makhoba, X. H., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17.
- van der Aart, J., et al. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 12(11), 1147-1161.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylamine-sulphonamide derivatives as MAO-B inhibitors. Retrieved from [Link]
- bioRxiv. (2024, February 28).
- Pękala, E., et al. (2021). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 26(11), 3328.
- Morley, A. D., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e85418.
- PLOS. (2021, March 10).
-
ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting. Retrieved from [Link]
- National Library of Medicine. (n.d.).
- ResearchGate. (2022, December 25).
- MDPI. (2024, June 28).
-
MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Pharmacy Times. (2025, November 20).
- iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery.
- PubMed. (2024, February 12).
- ACS Publications. (2013, July 16).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
- InfinixBio. (2026, February 7). Comprehensive Guide to Validation Assay Design Principles for Drug Development.
- ACS Omega. (2023, December 5). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.
- LabX.com. (2025, September 12). MD Neurotransmitter Transporter Assay.
- Diabetes Journal. (2020, August 21).
- PubMed. (2022, August 11). N-2-(Phenylamino)
- PeploBio. (2024, May 29).
-
PubChem. (n.d.). 5-bromo-n-(2-ethoxyphenyl)-2-fluorobenzamide. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Fluorescent probes for detecting monoamine oxidase activity and cell imaging.
- Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development.
- Biocompare. (n.d.).
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
- National Center for Biotechnology Information. (n.d.).
- Oregon Health Plan. (2018, January).
- Cheméo. (n.d.). Chemical Properties of Benzylamine (CAS 100-46-9).
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- P212121. (n.d.). 2-(Trifluoromethoxy)benzylamine.
- Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure.
- Domainex. (n.d.).
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO-Glo™ Assay Systems [promega.sg]
- 5. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 11. Meta-analysis and systematic review of vesicular monoamine transporter (VMAT-2) inhibitors in schizophrenia and psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug inhibition and substrate alternating flipping mechanisms of human VMAT2 | bioRxiv [biorxiv.org]
- 13. nva.sikt.no [nva.sikt.no]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 17. biocompare.com [biocompare.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 20. MD Neurotransmitter Transporter Assay | LabX.com [labx.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. anshlabs.com [anshlabs.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Strategic Utilization of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine in Kinase Inhibitor Design
Executive Summary
This application note details the strategic implementation of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine (CAS: 1934529-67-3) as a high-value pharmacophore in the synthesis of Type I and Type II kinase inhibitors. Unlike standard benzylamines, this building block offers a dual advantage: the 2,2,2-trifluoroethoxy group functions as a metabolically stable bioisostere for alkoxy moieties, modulating lipophilicity and blocking P450-mediated O-dealkylation, while the 5-bromo substituent serves as a versatile handle for Late-Stage Functionalization (LSF) via cross-coupling reactions. This guide provides optimized protocols for incorporating this fragment into pyrimidine and quinazoline scaffolds, tailored for researchers optimizing potency and ADME profiles in oncology drug discovery.
Scientific Rationale & Chemical Profile[1][2][3][4][5][6][7][8][9]
The "Fluorine Effect" in Kinase Binding
The 2,2,2-trifluoroethoxy moiety is not merely a lipophilic bulking group; it is a strategic electronic modulator.
-
Metabolic Shielding: Standard methoxy or ethoxy tails at the solvent-exposed region of kinase inhibitors are prone to rapid O-dealkylation by CYP450 enzymes. The strong C-F bonds and electron-withdrawing nature of the
group deactivate the -methylene protons, significantly retarding oxidative metabolism [1]. -
Lipophilicity Modulation: The group increases
relative to a methoxy group ( ), enhancing membrane permeability without the solubility penalty often seen with purely alkyl chains [2]. -
Conformational Bias: The unique steric bulk of the
group often forces the ether linkage into a specific conformation (orthogonal to the ring), potentially pre-organizing the molecule for binding in the ribose pocket or solvent channel.
The 5-Bromo Diversity Handle
The 5-position bromine is critical for Divergent Synthesis . Instead of synthesizing a new core for every analog, researchers can couple this benzylamine to the kinase hinge-binder (e.g., a chloropyrimidine) to create a common intermediate. This intermediate can then be "decorated" at the bromine position using Suzuki-Miyaura or Buchwald-Hartwig couplings to explore the solvent-exposed region of the ATP pocket.
Physicochemical Properties Table
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 284.07 g/mol | Fragment-like; allows room for scaffold growth. |
| ClogP | ~2.8 | Optimal for cell permeability when coupled to polar cores. |
| H-Bond Donors | 1 (Primary Amine) | Critical interaction with Glu/Asp residues in the active site. |
| Electronic Character | Electron-Withdrawing (Inductive) | Lowers |
| Metabolic Stability | High (vs. -OEt) | Blocks O-dealkylation; extends half-life ( |
Synthetic Workflow & Logic
The following diagram illustrates the "Anchor and Elaborate" strategy recommended for this building block.
Figure 1: Modular synthesis strategy. The benzylamine acts as the linker, anchoring the metabolic shield (
Experimental Protocols
Protocol A: Anchor Step (SNAr Coupling)
Objective: Attach the benzylamine to a 4-chloroquinazoline or 2,4-dichloropyrimidine core.
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
4-Chloro-heterocycle (1.0 equiv)
-
5-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)
Procedure:
-
Charge: In a reaction vial, dissolve the 4-chloro-heterocycle (e.g., 1.0 mmol) in iPrOH (5 mL).
-
Add: Add DIPEA (2.5 mmol) followed by the benzylamine (1.1 mmol).
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor by LCMS for the disappearance of the chloride.-
Note: If the heterocycle is unreactive, use n-BuOH at
or switch to microwave irradiation ( , 30 min).
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter, wash with cold iPrOH and diethyl ether.
-
If solution remains: Concentrate in vacuo, dilute with EtOAc, wash with saturated
and brine. Dry over .
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required if precipitation is not quantitative.
Validation Criteria:
-
LCMS: Observe parent ion
. The characteristic 1:1 bromine isotope pattern ( ) confirms the handle is intact. -
1H NMR: Look for the benzylic
doublet (~4.5 ppm) and the quartet for the group (~4.4 ppm, ).
Protocol B: Elaboration Step (Suzuki-Miyaura Coupling)
Objective: Functionalize the 5-bromo position to generate a library of analogs. Mechanism: Pd-catalyzed cross-coupling between the aryl bromide and an aryl/heteroaryl boronic acid.
Materials:
-
Brominated Intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester (
) (1.2–1.5 equiv) -
Catalyst:
(5 mol%) or /XPhos (for sterically hindered substrates). -
Base:
(2.0 M aqueous) or (solid). -
Solvent: 1,4-Dioxane or DME.
Procedure:
-
Degas: Purge the solvent (Dioxane) with nitrogen for 10 minutes.
-
Charge: In a microwave vial or pressure tube, combine the Intermediate (0.2 mmol), Boronic Acid (0.24 mmol), and Base (2.0 equiv).
-
Catalyst: Add the Pd catalyst (0.01 mmol) under a nitrogen stream. Seal the vessel immediately.
-
Reaction: Heat to
(oil bath) or (microwave) for 1–4 hours.-
Critical Check: Ensure the reaction mixture remains strictly anaerobic to prevent homocoupling or dehalogenation.
-
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash the filtrate with water and brine.
-
Purification: Reverse-phase preparative HPLC is recommended for final library compounds to ensure >95% purity for biological screening.
Troubleshooting:
-
De-bromination (Hydrodehalogenation): If the product shows loss of Br without coupling, lower the temperature and ensure the solvent is fresh (free of peroxides).
-
Protodeboronation: If the boronic acid decomposes, switch to a boronic ester (pinacol) and use anhydrous conditions with
.
Case Study Application: EGFR/VEGFR Dual Inhibition
In the optimization of quinazoline-based inhibitors (similar to Vandetanib or Gefitinib analogs), the introduction of the 2-(2,2,2-trifluoroethoxy) group at the benzylamine position has been shown to improve metabolic stability compared to the 2-methoxy analog [3].
SAR Logic:
-
Hinge Binding: The quinazoline N1/N3 interacts with the hinge region.[1]
-
Ribose Pocket: The benzylamine linker positions the phenyl ring in the ribose/solvent interface.
-
Solvent Tail: The 5-substituent (derived from the Br handle) extends into the solvent front, allowing solubilizing groups (e.g., morpholine, piperazine) to be attached via the Suzuki protocol described above.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Wang, J., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[3] The Journal of Organic Chemistry, 84(8), 4904–4909.[3]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (General reference for metabolic stability of fluoro-alkoxy groups).
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
conjugation of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine to proteins
Application Note: Bioconjugation of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine to Proteins
F NMR Spectroscopy, Fragment-Based Drug Discovery (FBDD), and Hydrophobic Tagging.Introduction & Principle
This guide details the protocol for conjugating 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (hereafter referred to as BTFB-amine ) to proteins.
Molecule Profile:
-
Reactive Handle: Primary Amine (–NH
). -
Functional Payload:
-
Trifluoroethoxy group: Provides a distinct
F NMR signal (–CF , singlet) with no biological background, making it an ideal probe for protein conformational dynamics or ligand binding studies. -
Aryl Bromide: Serves as a heavy atom for X-ray crystallography phasing or a handle for further off-protein cross-coupling reactions.
-
-
Hydrophobicity: Moderate. Requires organic co-solvent (DMSO/DMF) for aqueous conjugation.
Mechanism of Action: The conjugation strategy utilizes Carbodiimide Chemistry (EDC/sulfo-NHS) .[1] The primary amine of the BTFB-amine reacts with activated carboxylic acid residues (Aspartate, Glutamate, and the C-terminus) on the protein surface to form a stable amide bond.
Reaction Scheme & Workflow
The following diagram illustrates the two-step conjugation process designed to maximize specificity and minimize protein aggregation.
Figure 1: Workflow for the two-step EDC/sulfo-NHS conjugation of BTFB-amine to protein carboxylates.
Materials & Reagents
| Component | Specification | Purpose |
| Target Protein | >90% Purity, amine-free buffer | Scaffold for conjugation. |
| BTFB-amine | 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine | The fluorinated ligand. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Zero-length crosslinker (Activator). |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizes the active ester intermediate.[1] |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activation.[2] |
| Coupling Buffer | 1X PBS or 0.1 M HEPES, pH 7.2–7.5 | Optimal pH for amide bond formation. |
| Solvent | Anhydrous DMSO or DMF | Solubilizing the hydrophobic ligand. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Terminates reaction. |
Detailed Protocol
Phase 1: Pre-Experiment Preparation
-
Protein Buffer Exchange: Ensure the protein is in a buffer free of primary amines (No Tris, Glycine, or Ammonium ions).
-
Why? Amines in the buffer will compete with the BTFB-amine for the activated esters.
-
Action: Dialyze or desalt protein into Activation Buffer (MES pH 6.0) .
-
-
Ligand Stock Preparation: Dissolve BTFB-amine in anhydrous DMSO to a concentration of 50–100 mM .
-
Note: Prepare fresh or store under inert gas at -20°C.
-
Phase 2: Carboxyl Activation (The "Pulse")
-
Adjust protein concentration to 1–5 mg/mL in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution.[2][3][4]
-
Ratios: Use a 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS relative to the protein.[3]
-
Example: For 1 mL of 50 µM protein (50 nmols), add 500 nmols EDC and 1.25 µmols Sulfo-NHS.
-
-
Incubate for 15 minutes at Room Temperature (RT).
-
Desalt (Critical): Immediately pass the reaction through a rapid desalting column (e.g., Zeba Spin or PD-10) equilibrated with Coupling Buffer (PBS pH 7.4) .
Phase 3: Conjugation
-
Calculate the molar equivalents of BTFB-amine.
-
Recommendation: Use 20–50 molar excess of ligand over protein.
-
-
Slowly add the BTFB-amine (in DMSO) to the activated protein solution.
-
Solvent Limit: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
-
Incubate for 2 hours at RT or Overnight at 4°C with gentle agitation.
Phase 4: Quenching & Purification
-
Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess free ligand.
-
Method: Extensive dialysis (Slide-A-Lyzer) against PBS or size-exclusion chromatography (SEC).
-
Note for
F NMR: Free ligand will produce a sharp, interfering signal. Purification must be thorough.
-
Quality Control & Validation
A. Mass Spectrometry (Intact Protein)
-
Method: ESI-TOF or MALDI-TOF.
-
Expectation: Observe a mass shift corresponding to the addition of the ligand.
-
Mass Shift Calculation:
-
MW of BTFB-amine
284.0 g/mol . -
Loss of H
O during amide bond formation = 18.0 Da. -
Net Mass Add: +266.0 Da per conjugation event.
-
-
-
Success Criteria: A distribution of peaks separated by +266 Da (e.g., +1, +2, +3 labels).
B. F NMR Spectroscopy
-
Method: 1D
F NMR (with proton decoupling if necessary). -
Expectation:
-
Free Ligand: Sharp singlet (if residual ligand exists).
-
Conjugated Protein: Broadened resonance shifted slightly from the free ligand position.
-
Solvent Exposure: Add 10% D
O. The chemical shift sensitivity of the CF group will indicate if the label is buried (hydrophobic pocket) or solvent-exposed.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Ligand is too hydrophobic or DMSO % too high. | Reduce ligand excess (try 10x). Lower DMSO to <5%. Add 0.05% Tween-20. |
| Low Conjugation Efficiency | Hydrolysis of NHS ester before ligand addition. | Work faster during the desalting step (Phase 2, Step 4). Ensure pH is >7.0 for coupling.[2][3] |
| No Mass Shift | Buffer incompatibility (Primary amines present). | Verify protein buffer via dialysis. Ensure no Tris/Glycine is present during activation.[3] |
| Broad/Missing NMR Signal | Label is in a rigid/immobile region (intermediate exchange). | Try denaturing conditions (Urea) to confirm presence of label, then optimize labeling site. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).
F NMR to studies of protein structure and dynamics.[5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. -
Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocols.
-
Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Combinatorial Chemistry & High Throughput Screening, 6(5), 445-474. (Context for fluorinated ligand screening).
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Technical Support Center: Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Overview of Synthetic Strategies
The synthesis of the target benzylamine typically proceeds through two primary routes, starting from either 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzonitrile. Both pathways involve a critical O-alkylation step followed by the conversion of the aldehyde or nitrile group to the primary amine. Understanding the potential pitfalls in each step is crucial for achieving high yield and purity.
Caption: Primary synthetic routes to the target benzylamine.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The O-Alkylation Step
Question 1: My O-alkylation of the starting phenol is slow, incomplete, or results in significant byproduct formation. What are the likely causes and solutions?
Answer: This is a classic Williamson ether synthesis, and its success hinges on the careful selection of the base, solvent, and trifluoroethylating agent. The trifluoroethoxy group is generally stable, but the reaction conditions can lead to several side reactions.[1][2]
Causality Analysis:
-
Inadequate Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is too weak (e.g., K₂CO₃ in some solvents), the equilibrium will not fully favor the phenoxide, leading to an incomplete reaction.
-
Poor Nucleophilicity: The solvent plays a critical role. Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity. Aprotic polar solvents like DMF or acetonitrile are generally preferred.
-
Side Reaction of the Alkylating Agent: 2,2,2-Trifluoroethyl halides can undergo elimination (to form trifluoroethene) in the presence of strong, sterically hindered bases.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically and thermodynamically favored under most conditions, trace amounts of C-alkylation at the ortho and para positions of the ring can occur, leading to isomeric impurities that are difficult to remove.
Troubleshooting Protocol:
-
Step 1: Re-evaluate Your Base and Solvent System. Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. NaH provides irreversible deprotonation, driving the reaction forward.
-
Step 2: Choose the Right Alkylating Agent. While 2,2,2-trifluoroethyl iodide is more reactive, 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) is a much more powerful electrophile and can often drive sluggish reactions to completion at lower temperatures, minimizing degradation.
-
Step 3: Control Reaction Temperature. Add the base at 0 °C to control the initial exothermic deprotonation. After the evolution of H₂ gas ceases (if using NaH), add the alkylating agent and allow the reaction to slowly warm to room temperature or gently heat (e.g., 50-60 °C) to ensure completion.
-
Step 4: Monitor by TLC. Check for the disappearance of the starting phenol. If the reaction stalls, a small addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the process, especially if solubility is an issue.
Caption: Competing pathways in the O-alkylation step.
Part 2: Reductive Amination of the Benzaldehyde
Question 2: My reductive amination reaction yields a significant amount of the corresponding benzyl alcohol. How can I improve the selectivity for the amine?
Answer: The formation of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzyl alcohol is a classic side reaction in reductive amination.[3] It occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the ammonia source. This is a competition between two reduction pathways, and the key is to use a reducing agent that is selective for the protonated iminium ion over the neutral carbonyl.
Causality Analysis:
-
Non-Selective Reducing Agent: Powerful hydride donors like sodium borohydride (NaBH₄) can rapidly reduce aldehydes. While they also reduce imines, the rate of aldehyde reduction can be competitive, especially if imine formation is slow.
-
Slow Imine Formation: The condensation of an aldehyde and ammonia to form an imine is an equilibrium-limited process. If the concentration of the imine intermediate is low, the reducing agent is more likely to react with the more abundant aldehyde.
Troubleshooting Protocol:
-
Step 1: Switch to a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose. The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it much more selective for the reduction of the electrophilic iminium ion over the less electrophilic aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another classic choice for the same reason.[4]
-
Step 2: Optimize Imine Formation.
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6), which catalyze both the initial addition and the subsequent dehydration. You can use acetic acid as both a catalyst and a solvent component.
-
Water Removal: While not always practical in a one-pot procedure, the removal of water (a byproduct of imine formation) drives the equilibrium forward. Using a dehydrating agent like molecular sieves can be beneficial.
-
-
Step 3: Control Stoichiometry and Order of Addition. Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Pre-stirring the aldehyde and the ammonia source for a period (e.g., 30-60 minutes) before adding the reducing agent allows the imine concentration to build up, favoring the desired reaction pathway.
| Reagent | Pros | Cons | Selectivity (Imine vs. Aldehyde) |
| NaBH₄ | Inexpensive, readily available | Poorly selective, can reduce aldehyde | Low |
| NaBH₃CN | Highly selective, stable in weakly acidic media | Toxic (releases HCN at low pH) | High |
| NaBH(OAc)₃ (STAB) | Highly selective, non-toxic, effective | More expensive, moisture-sensitive | Very High |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent, effective | Requires pressure equipment, can de-halogenate | Variable |
Question 3: My final product is contaminated with a less polar byproduct that appears to be a secondary amine. How is this formed and how can I prevent it?
Answer: The formation of the secondary amine, bis[5-Bromo-2-(2,2,2-trifluoroethoxy)benzyl]amine, is a very common issue.[3][5] It arises when the desired primary amine product, being a nucleophile itself, competes with ammonia and attacks another molecule of the starting aldehyde. The resulting secondary iminium ion is then reduced.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Chemical Entities: A Case Study with 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate process of drug discovery, identifying a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule into a clinical candidate with a well-defined mechanism of action and an acceptable safety profile. Central to this endeavor is the concept of selectivity : the ability of a drug to interact preferentially with its intended biological target over other proteins in the vast human proteome.[1][2][3] High selectivity is a cornerstone of modern therapeutics, as it minimizes the potential for off-target effects that can lead to adverse drug reactions and clinical failures.[2][4]
This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity (NCE). We will use the hypothetical compound 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (hereafter referred to as Compound X ) as a case study to illustrate a robust, multi-tiered strategy. This document is not a rigid template but a dynamic guide, designed to explain the causality behind experimental choices and to provide self-validating protocols for generating high-fidelity data. Our approach will move from broad, biochemical profiling to focused, cellular target engagement, culminating in a synthesized view of the compound's selectivity landscape.
Part 1: Foundational Selectivity Profiling - Casting a Wide Net
The initial assessment of an NCE like Compound X requires a broad, unbiased screen against large panels of protein targets. This strategy serves to identify the primary target(s) and, just as importantly, to flag potential off-target interactions early in the discovery process.[4][5] Two of the largest and most frequently implicated target classes in pharmacology are protein kinases and G-Protein Coupled Receptors (GPCRs).
Kinome Profiling: Mapping Interactions Across the Kinase Family
Protein kinases are a large family of enzymes crucial to cellular signaling; their dysregulation is linked to many diseases, particularly cancer.[6] Consequently, they are a common target for therapeutic intervention. However, the high structural conservation of the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.[6][7]
A comprehensive kinome scan is therefore an essential first step. Services like KINOMEscan® or Reaction Biology's kinase panel screening offer robust platforms for this purpose, testing the compound against hundreds of kinases.[8][9][10] The primary output is typically a measure of binding affinity (dissociation constant, Kd) or percent inhibition at a fixed concentration.[7][9]
This protocol is based on the principles of active site-directed competition binding assays.[9]
-
Immobilization: Individual kinases from a comprehensive panel (e.g., 400+ kinases) are immobilized on a solid support (e.g., beads).[8][9]
-
Compound Incubation: Compound X is added at a fixed concentration (e.g., 1 µM) to wells containing the immobilized kinases.
-
Probe Addition: A proprietary, ATP-site-directed radiolabeled or tagged ligand (probe) is added. This probe will compete with Compound X for binding to the kinase's active site.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Wash & Detection: Unbound probe and compound are washed away. The amount of probe remaining bound to the kinase is quantified (e.g., by scintillation counting or fluorescence).
-
Data Analysis: The amount of bound probe is inversely proportional to the binding affinity of Compound X. Results are often expressed as percent inhibition relative to a DMSO control. A lower signal indicates stronger binding by the test compound.
For hits showing significant inhibition (e.g., >90%), follow-up dose-response experiments are conducted to determine the dissociation constant (Kd).
| Kinase Target | Percent Inhibition @ 1 µM | Kd (nM) | Target Family |
| Target A Kinase (TAK) | 99.5% | 5.2 | Tyrosine Kinase |
| Off-Target Kinase 1 | 92.1% | 250 | Tyrosine Kinase |
| Off-Target Kinase 2 | 85.4% | 800 | Serine/Threonine Kinase |
| Off-Target Kinase 3 | 55.0% | >10,000 | CMGC |
| (...and 400+ other kinases) | <50% | >10,000 | Various |
Table 1: Exemplar KinomeScan results for Compound X. The data suggest high affinity for a primary target (TAK) with weaker binding to two other kinases.
GPCR Profiling: Assessing a Critical Superfamily
GPCRs represent the largest family of membrane proteins and are the targets of approximately one-third of all clinical drugs.[11][12] Assessing selectivity across this superfamily is crucial. Profiling can be performed using various assay formats, including radioligand binding assays or functional assays that measure downstream signaling events (e.g., cAMP production or calcium flux).[11][13]
A common way to quantify selectivity is by calculating a Selectivity Score. For instance, the S(10) score represents the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower score indicates higher selectivity. This quantitative metric allows for direct comparison between different compounds.
Part 2: Cellular Target Engagement - Validating Interactions in a Physiological Context
Biochemical assays provide invaluable data on direct protein-ligand interactions, but they occur in a controlled, artificial environment.[14][15] It is critical to confirm that a compound engages its intended target within the complex milieu of a living cell.[16][17] Cellular assays account for factors like cell permeability, intracellular compound concentration, and the presence of competing endogenous ligands and protein partners.[16]
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying drug-target interaction in intact cells or tissues.[18][19][20] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[20][21]
Diagram: General Workflow for Selectivity Assessment
Caption: A multi-tiered workflow for assessing compound selectivity.
Experimental Protocol: Western Blot-Based CETSA
This protocol is designed to confirm that Compound X engages its primary target (TAK) in a cellular context.
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses TAK) to ~80% confluency. Treat cells with various concentrations of Compound X or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading. Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (anti-TAK antibody). Follow with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensities. Plot the percentage of soluble TAK protein remaining as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Comparative Analysis & Data Synthesis
A compound's selectivity is not an absolute measure but is relative to other molecules, particularly those within the same chemical series or those that are considered standard-of-care. To put the selectivity of Compound X into context, we will compare its performance with two hypothetical alternatives:
-
Compound Y: A structurally similar analog.
-
Compound Z: A known, publicly disclosed inhibitor of TAK.
The goal is to determine if our lead compound, Compound X, offers a superior selectivity profile. This requires synthesizing data from biochemical and cellular assays.
Interpreting IC50, Kd, and Ki
It is crucial to understand the distinction between different affinity and potency metrics.[22]
-
Kd (Dissociation Constant): An intrinsic measure of binding affinity at equilibrium. It is independent of assay conditions like substrate concentration. A lower Kd signifies tighter binding.[9][22]
-
IC50 (Half-maximal Inhibitory Concentration): A functional measure of a compound's potency in a specific assay. It is the concentration required to inhibit a given biological process by 50%. This value is assay-dependent and can be influenced by factors like ATP concentration in a kinase assay.[7][22][23]
-
Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, it can be calculated from the IC50 and provides a more standardized measure of affinity.[7][24]
Comparative Selectivity Data Table
The following table presents a hypothetical, synthesized dataset comparing Compounds X, Y, and Z. The "Selectivity Ratio" is calculated by dividing the IC50 of the most potent off-target by the IC50 of the primary on-target. A higher ratio indicates greater selectivity.
| Parameter | Compound X (Lead) | Compound Y (Analog) | Compound Z (Benchmark) |
| On-Target: TAK | |||
| TAK Kd (nM) | 5.2 | 25.1 | 8.5 |
| TAK Cellular IC50 (nM) | 15.0 | 95.5 | 30.2 |
| CETSA ΔTm @ 1 µM (°C) | +8.5 | +4.2 | +7.8 |
| Off-Target: Kinase 1 | |||
| Off-Target 1 Kd (nM) | 250 | 35.0 | 1500 |
| Off-Target 1 Cellular IC50 (nM) | 750 | 120 | >10,000 |
| Off-Target: hERG (Safety) | |||
| hERG IC50 (µM) | >30 | 2.5 | 15 |
| Calculated Selectivity | |||
| Selectivity Ratio (Off-Target 1 / On-Target) | 50x | 1.2x | >331x |
Table 2: Comparative selectivity profile of Compound X against analogs. This hypothetical data shows Compound X has excellent on-target potency and a favorable safety profile (hERG IC50 >30 µM), but Compound Z is more selective against Off-Target 1.
Conclusion: A Holistic View of Selectivity
This guide has outlined a systematic, evidence-based approach to characterizing the selectivity of a novel compound, using 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (Compound X) as a working example. The process begins with broad biochemical screens to map the interaction landscape, followed by cellular assays like CETSA to confirm target engagement in a physiologically relevant setting.
Based on our hypothetical data, Compound X emerges as a potent, cell-permeable inhibitor of its primary target, TAK, with a strong target engagement signature confirmed by a significant thermal shift. Its high hERG IC50 suggests a low risk for cardiac liability, a critical safety parameter.[25][26] While its selectivity over "Off-Target Kinase 1" is moderate (50-fold), this provides a clear direction for further structure-activity relationship (SAR) studies to improve this window while maintaining potency.
Ultimately, assessing selectivity is not a single experiment but a comprehensive campaign. By integrating data from diverse, well-controlled assays, researchers can build a high-resolution map of a compound's biological interactions, enabling informed decisions to advance the most promising and safest molecules toward the clinic.
References
- Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
-
Almqvist, H. et al. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. Retrieved from [Link]
- ELRIG. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Pelago Bioscience. (n.d.). Target Identification with CETSA® in Drug Discovery.
- Aurora Biomed. (n.d.). Ion Channel Selectivity Profiling Assays.
- Fiveable. (2025, September 15). Selectivity Definition - Intro to Pharmacology Key Term.
- Creative BioMart. (n.d.). Ion Channel Screening Assays.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
- Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- bioRxiv. (2020, April 24). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform.
- Frontiers. (2022, June 9). Current Advances in CETSA.
- Domainex. (n.d.). Biochemical Assays.
- NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
- NIH. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro - PMC.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- NIH. (n.d.). Common coupling map advances GPCR-G protein selectivity - PMC.
- ACS Publications. (2019, April 5). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation.
- Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- NIH. (2018, March 12). Selectivity determinants of GPCR-G protein binding - PMC.
- NIH. (n.d.). Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform - PMC.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
- Washington University in St. Louis. (2024, July 15). GPCR-G protein selectivity revealed by structural pharmacology.
- Leiden University. (n.d.). Selectivity.
- NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
- NIH. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC.
- Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions.
- IQVIA Laboratories. (n.d.). In Vitro screening.
- Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
- White Rose Research Online. (n.d.). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.
- The Royal Society of Chemistry. (2020, November 26). CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe.
- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
-
PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. Retrieved from [Link]
- ResearchGate. (2025, December 24). (PDF) In vitro cell-based assays to test drugs – A Review.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions.
- NIH. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
- SpringerLink. (2025, August 6). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. fiveable.me [fiveable.me]
- 3. azolifesciences.com [azolifesciences.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ambitbio.com [ambitbio.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Common coupling map advances GPCR-G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 16. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elrig.org [elrig.org]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. researchgate.net [researchgate.net]
- 24. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 25. aurorabiomed.com [aurorabiomed.com]
- 26. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
head-to-head comparison of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine and other reagents
Executive Summary: The Case for Fluorinated Ethers
In modern fragment-based drug discovery (FBDD), the selection of a core building block is rarely just about synthetic convenience—it is a strategic decision that dictates the physicochemical and metabolic fate of the final drug candidate.
5-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine (hereafter referred to as TF-BBA ) represents a "Goldilocks" intermediate. It bridges the gap between the metabolically labile standard methoxy ethers and the highly lipophilic trifluoromethoxy analogs.
This guide objectively compares TF-BBA against its two primary structural competitors:
-
5-Bromo-2-methoxybenzylamine (MeO-BBA): The traditional, cost-effective standard.
-
5-Bromo-2-(trifluoromethoxy)benzylamine (OCF3-BBA): The high-lipophilicity bioisostere.
Why This Comparison Matters
-
Metabolic Blocking: The 2,2,2-trifluoroethoxy group effectively blocks O-dealkylation, a common clearance pathway for methoxy groups.
-
Electronic Tuning: Unlike the electron-donating methoxy group, the trifluoroethoxy moiety is electron-withdrawing, subtly altering the basicity of the benzylic amine and the reactivity of the aryl bromide.
-
Orthogonal Reactivity: The presence of both a free amine and an aryl bromide allows for divergent synthesis (e.g., reductive amination followed by Suzuki coupling, or vice versa).
Chemical Profile & Physical Properties[1][2][3]
The following data synthesizes experimental trends observed in fluorinated ether medicinal chemistry.
| Feature | TF-BBA (The Hero) | MeO-BBA (The Standard) | OCF3-BBA (The Lipophile) |
| Structure | 5-Br-2-(OCH₂CF₃)-BnNH₂ | 5-Br-2-(OCH₃)-BnNH₂ | 5-Br-2-(OCF₃)-BnNH₂ |
| Molecular Weight | ~284.07 | ~216.08 | ~270.05 |
| LogP (Est.) | 2.1 - 2.4 | 1.5 - 1.8 | 2.9 - 3.2 |
| Electronic Effect ( | Weakly EWG | Strongly EDG | Strongly EWG |
| Metabolic Stability | High (Blocked | Low (Prone to O-demethylation) | High (Chemically inert) |
| Amine Basicity (pKa) | ~8.8 - 9.0 (Lowered) | ~9.5 (Standard) | ~8.5 (Significantly Lowered) |
| Primary Utility | Balanced ADME profile | Low cost, early exploration | CNS penetration, high potency |
Scientist's Note: The pKa shift is critical. The electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the benzylamine nitrogen compared to the methoxy analog. This reduces lysosomal trapping potential while maintaining sufficient nucleophilicity for amide coupling.
Head-to-Head Performance Analysis
A. Metabolic Stability (The "Fluorine Effect")
The primary driver for selecting TF-BBA over MeO-BBA is the mitigation of Cytochrome P450 (CYP) mediated metabolism.
-
MeO-BBA Failure Mode: The methoxy group is a "soft spot" for CYP450 enzymes. Oxidative O-dealkylation rapidly converts the ether to a phenol, which is then glucuronidated and excreted.
-
TF-BBA Advantage: The C-F bonds in the terminal CF3 group withdraw electron density, deactivating the adjacent methylene group (CH2) toward hydrogen atom abstraction (the rate-limiting step in oxidative metabolism).
-
OCF3-BBA Comparison: While the OCF3 group is also metabolically stable, it adds significant lipophilicity (ΔLogP ~ +1.0 vs OMe), which can increase non-specific binding and plasma protein binding (PPB). TF-BBA offers stability with a modest lipophilicity penalty.
B. Synthetic Utility (The "Handle" Advantage)
All three reagents possess the 5-Bromo handle, but their reactivity in Palladium-catalyzed cross-couplings differs due to electronic effects.
-
Oxidative Addition: The electron-poor nature of the TF-BBA ring (due to the EWG ether) facilitates the oxidative addition step of the catalytic cycle compared to the electron-rich MeO-BBA .
-
Protocol Implication: Milder bases or lower temperatures may be sufficient for TF-BBA in Suzuki-Miyaura couplings, reducing byproduct formation.
Visualizing the Decision Process
The following diagram illustrates the strategic decision tree for selecting the appropriate building block based on the desired drug profile.
Figure 1: Strategic decision tree for selecting between Methoxy, Trifluoroethoxy, and Trifluoromethoxy benzylamine building blocks.
Experimental Protocols
As a self-validating system, the following protocols demonstrate the dual-reactivity of TF-BBA .
Protocol A: Site-Selective Reductive Amination
Objective: Functionalize the amine without affecting the aryl bromide.
-
Reagents:
-
TF-BBA (1.0 equiv)
-
Aldehyde substrate (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCM or DCE (Solvent, 0.1 M)
-
Acetic Acid (catalytic, 1-2 drops)
-
-
Procedure:
-
Dissolve TF-BBA and aldehyde in DCM.
-
Add Acetic Acid and stir for 30 min at RT (Formation of imine).
-
Add STAB in one portion.
-
Monitor via LCMS (Target Mass: M+H). Reaction typically complete in 2-4 hours.
-
Checkpoint: Ensure no debromination occurs (STAB is mild enough to preserve the Ar-Br bond).
-
-
Workup: Quench with sat. NaHCO3, extract with DCM.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the aryl bromide after amine protection (or functionalization).
-
Reagents:
-
N-Functionalized TF-BBA (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
K2CO3 (2.0 equiv, 2M aqueous)
-
Dioxane (degassed)
-
-
Procedure:
-
Combine reactants in a microwave vial.
-
Purge with Argon for 5 mins.
-
Heat to 80°C for 4-12 hours (or 100°C microwave for 30 min).
-
Scientist's Note: The electron-withdrawing trifluoroethoxy group activates the C-Br bond. If homocoupling is observed, reduce catalyst loading to 0.02 equiv.
-
Mechanistic Visualization: Metabolic Fate
This diagram contrasts the metabolic stability of the standard reagent vs. the fluorinated alternative.[1]
Figure 2: Comparative metabolic fate. The trifluoroethoxy group prevents the formation of the unstable hemiacetal intermediate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
BenchChem. (2025).[1] Comparative Metabolic Stability Data: Trifluoromethyl vs Methyl Groups. Link
-
Vertex AI Search. (2025).[2] Synthesis and Properties of Fluorinated Benzylamines. 3
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Comprehensive Safety & Handling Guide: 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine. Understanding the why behind each step is crucial for building a culture of safety and achieving reproducible results. The protocols herein are designed as a self-validating system to protect you, your colleagues, and your work.
Hazard Analysis: A Chemist's Perspective
To handle a compound effectively, we must first understand its inherent reactivity and toxicology based on its structure. 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is a multi-functional molecule, and its hazards are a composite of its constituent parts:
-
Benzylamine Core: The primary amine group attached to a benzyl ring is the main driver of its toxicological profile. Amines of this class are typically corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3] They are often harmful if swallowed or absorbed through the skin.[3][4]
-
Halogenation (Bromo & Trifluoro groups): The presence of bromine and fluorine atoms classifies this compound as a halogenated organic. This is critically important for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to prevent the formation of toxic byproducts during incineration.[5][6][7]
-
Aromatic System: Aromatic compounds have the potential for specific toxicities, and their vapors should not be inhaled.[8]
Given these features, we must treat this compound as corrosive, toxic, and requiring specialized disposal. All handling procedures must be designed to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly without compromise. For this compound, a multi-layered approach is mandatory.
| Protection Level | Required PPE Components | Rationale & Key Considerations |
| Eye & Face | Chemical splash goggles with a full-face shield. | Protects against splashes that can cause severe, irreversible eye damage. A face shield protects the rest of the face from corrosive splashes.[9][10] |
| Skin & Body | Gloves: Nitrile or Neoprene gloves (double-gloving recommended). Body: Chemical-resistant lab coat over long-sleeved clothing and closed-toe shoes. Apron: A chemically resistant apron is advisable for large quantities. | Aromatic amines can permeate some glove materials; check manufacturer's compatibility data.[11] Double-gloving provides an extra layer of protection. A lab coat and apron prevent skin contact from spills.[8][12] |
| Respiratory | Primary: Work exclusively within a certified chemical fume hood. Secondary: A NIOSH-approved respirator with organic vapor/acid gas cartridges may be required if a fume hood is not available or for emergency spill response.[10][12] | A fume hood is the most effective engineering control to prevent inhalation of vapors.[3][5] Vapors can cause respiratory irritation.[13][14] |
Operational Plan: A Step-by-Step Handling Protocol
This workflow minimizes exposure at every stage.
Caption: Safe handling workflow for 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine.
Detailed Steps:
-
Preparation (Pre-Operation):
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE as specified in the table above. Ensure your gloves are free of tears or holes.[15]
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[3]
-
-
Handling (Inside the Fume Hood):
-
Always handle the compound inside a chemical fume hood to minimize inhalation exposure.[3][5]
-
Cover the work surface with an absorbent, disposable bench liner to contain any minor drips or spills.
-
When weighing, use a tared, sealed container to prevent dissemination of the powder or liquid.
-
Keep the container tightly sealed whenever you are not actively dispensing from it.[8][9]
-
Avoid contact with incompatible materials such as strong acids or oxidizing agents.[8][10]
-
-
Storage:
Logistical Plan: Spill and Disposal Management
Proper containment and disposal are non-negotiable safety requirements.
Small Spill Response (Inside Fume Hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place the collected waste into a designated, labeled container for "Halogenated Organic Waste."[6][7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the same halogenated waste container.
Waste Disposal Protocol:
-
Crucial Segregation: This compound is a halogenated organic. All waste, including the pure compound, solutions, and contaminated materials (gloves, liners, pipette tips), MUST be disposed of in a specifically marked "Halogenated Organic Waste" container.[5][6][7][17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name of all components must be listed.[7][17]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid.[7]
-
NEVER: Under no circumstances should this chemical or its waste be poured down the drain.[5][7]
Emergency First Aid Procedures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[16] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]
-
What are the Health and Safety Guidelines for Using Amines? - Silver Fern Chemical Inc. [Link]
-
WASTE MANAGEMENT - Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - Taylor & Francis Online. [Link]
-
Emergency Response & PPE - Ammonia Refrigeration PSM - Garden City Community College. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 - Occupational Safety and Health Administration. [Link]
-
PPE and Safety for Chemical Handling - ACS Material. [Link]
-
Benzylamine Safety Data Sheet - Carl ROTH. [Link]
-
BENZYLAMINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. aaronchem.com [aaronchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. PPE and Safety for Chemical Handling [acsmaterial.com]
- 16. fishersci.com [fishersci.com]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
